1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is a chemical compound with the molecular formula C18H18O2 and a molecular weight of 266.3 g/mol . This compound is characterized by the presence of a tetrahydronaphthalene moiety linked to a phenyl ring via an ethanone group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with 4-bromoacetophenone under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Analyse Chemischer Reaktionen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone can be compared to other compounds with similar structures, such as:
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine: This compound has an amine group instead of an ethanone group, which may result in different chemical reactivity and biological activity.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: This compound lacks the phenyl ring, which may affect its overall stability and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
887576-99-0 |
---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C18H18O2/c1-13(19)14-6-9-17(10-7-14)20-18-11-8-15-4-2-3-5-16(15)12-18/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
BKGSUNWBSCJTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC3=C(CCCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.